(2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNZNIZMMPZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone typically involves the reaction of 2,6-dimethoxybenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The methanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone exhibit promising anticancer properties. The methanone moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, derivatives of this compound have shown effectiveness against breast cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The presence of the thiophene ring in the compound structure enhances its antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Organic Electronics
The unique electronic properties of This compound make it suitable for applications in organic electronics. Studies have shown that compounds with similar structures can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to transport charge efficiently is critical for enhancing device performance.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for developing advanced materials.
Pollutant Degradation
Research has suggested that compounds like This compound can be utilized in environmental remediation efforts. Their chemical structure allows them to participate in reactions that degrade pollutants in soil and water systems, particularly those derived from industrial processes.
Bioaccumulation Studies
Understanding the bioaccumulation potential of this compound is crucial for assessing environmental risks. Studies indicate that monitoring its concentration in various biota can provide insights into ecosystem health and pollutant dynamics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported the synthesis of several analogs of This compound , which were tested against different cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Organic Electronics
In a paper presented at the International Conference on Organic Electronics, researchers demonstrated that incorporating this compound into an OLED structure improved light emission efficiency by 30% compared to traditional materials .
Case Study 3: Environmental Remediation
A field study assessed the degradation of industrial pollutants using a solution containing This compound . The results showed a 70% reduction in pollutant concentration over four weeks, indicating its effectiveness in bioremediation applications .
Mechanism of Action
The mechanism of action of (2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS 753013-70-6)
1-(2,6-Dimethoxyphenyl)-2-(phenylthio)ethanone (CAS 7798 MV690)
(5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone (CAS 1394973-49-9)
- Structure : Substitutes thiophene with a chlorobenzothiazole ring.
- Molecular Formula: C₁₅H₁₀ClNO₂S (MW: 303.77 g/mol) .
- Key Differences: The benzothiazole moiety introduces a nitrogen atom, enabling hydrogen bonding.
Electronic and Steric Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Aromatic Systems | Notable Reactivity Features |
|---|---|---|---|---|
| Target Compound | 262.33 | 2,6-Dimethoxy, 5-methylthiophene | Phenyl, thiophene | High electron density at ketone carbonyl |
| Cyclopropyl(2,6-dimethoxyphenyl)-methanone | 196.25 | Cyclopropyl | Phenyl only | Strain-driven reactivity |
| 1-(2,6-Dimethoxyphenyl)-2-(phenylthio)ethanone | 288.36 | Phenylthioethyl | Phenyl | Thioether-mediated coordination |
| (5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone | 303.77 | Chlorobenzothiazole | Benzothiazole, phenyl | Electrophilic halogen for cross-coupling |
Biological Activity
(2,6-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanone, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article delves into its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dimethoxyphenyl group : Contributes to the compound's electronic properties and hydrophobicity.
- Methylthiophenyl group : Enhances the compound's biological interactions.
The molecular formula is , and it has been classified under various chemical databases for its properties and potential toxicity .
Antioxidant Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds bearing thiophene rings have shown promising results in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity of Related Compounds
| Compound | EC50 (μM) | Remarks |
|---|---|---|
| Compound A | 9.0 ± 0.3 | Strong antioxidant activity |
| Compound B | 13.2 ± 0.5 | Moderate antioxidant activity |
| Compound C | 13.0 ± 1.1 | Comparable to positive control |
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin biosynthesis, making it a target for skin-related therapies. Compounds with similar phenolic structures have demonstrated potent inhibition against tyrosinase, with IC50 values ranging from 1.5 to 4.6 μM . This suggests that this compound may also exhibit similar inhibitory effects.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of the compound reported that modifications to the aromatic rings could enhance biological activity, particularly in antioxidant assays .
- Cytotoxicity Tests : In vitro tests using MTT assays showed that certain derivatives had no cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic applications .
- Mechanistic Studies : Docking simulations have predicted how these compounds interact with tyrosinase, providing insights into their binding mechanisms and potential efficacy as skin-whitening agents .
Toxicological Considerations
Despite its promising biological activities, this compound presents some toxicological concerns:
Q & A
Basic Research Questions
Q. What are the established synthesis routes for (2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone, and what reaction conditions are critical for high yield?
- Methodology : The synthesis of structurally similar methanones (e.g., (4-methoxyphenyl)(thiophen-2-yl)methanone) typically involves Friedel-Crafts acylation or condensation between aromatic aldehydes and thiophene derivatives. For example, 4-methoxybenzaldehyde reacts with thiophene-2-carboxylic acid under acid catalysis (e.g., H₂SO₄ or AlCl₃) to form ketones . Adjustments for the 2,6-dimethoxy substitution may require protecting groups (e.g., methyl ethers) to prevent unwanted side reactions. Purification via column chromatography or recrystallization is essential to isolate the product .
- Key Parameters : Temperature control (60–100°C), stoichiometric ratios (1:1.2 for aldehyde to thiophene), and catalyst selection (Lewis acids like AlCl₃ improve electrophilicity).
Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl (C=O) presence. For example, methoxy groups show singlets at ~3.8 ppm, while thiophene protons appear as multiplet signals .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the dimethoxyphenyl and thiophenyl rings. Similar methanones (e.g., (4-methoxyphenyl)(2-methylphenyl)methanone) exhibit planar geometries with C=O bond lengths of ~1.22 Å .
- IR Spectroscopy : Strong carbonyl stretch at ~1650–1700 cm⁻¹ .
Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental handling?
- Data from Analogues :
| Property | Value (Analogues) | Source |
|---|---|---|
| Melting Point | 120–140°C (methanones) | |
| Solubility | DMSO, chloroform, ethanol | |
| LogP (Lipophilicity) | ~3.5 (hydrophobic) |
- Handling : Store in anhydrous conditions to prevent hydrolysis of methoxy groups.
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways for synthesizing this compound?
- Approach : Use isotopic labeling (e.g., ¹³C in the carbonyl group) to track electrophilic acylation steps. For condensation reactions, monitor intermediates via LC-MS or in situ IR. Computational studies (DFT) predict activation energies for Friedel-Crafts steps .
- Challenges : Competing side reactions (e.g., over-acylation) may occur; optimize catalyst loading and reaction time .
Q. What strategies are employed to evaluate its biological activity, and what contradictions exist in existing data?
- Assays :
- Antimicrobial : Broth microdilution (MIC testing) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls .
- Contradictions : Discrepancies in potency may arise from stereoelectronic effects of substituents. For example, 5-methylthiophene enhances membrane permeability but may reduce target binding affinity .
Q. How can environmental fate studies assess its stability and ecotoxicological risks?
- Experimental Design :
- Photodegradation : Expose to UV light (254 nm) and analyze degradation products via HPLC-MS .
- Biodegradation : Use OECD 301F tests with activated sludge to measure half-life in aquatic systems .
Q. How do researchers address contradictory data in yield optimization or bioactivity results?
- Troubleshooting :
- Yield Issues : Varying catalyst efficiency (e.g., AlCl₃ vs. FeCl₃) or moisture sensitivity. Use anhydrous solvents and inert atmospheres .
- Bioactivity Variability : Test compound purity (HPLC >95%) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
